molecular formula C23H29NO5S B1150167 TVB-2640

TVB-2640

カタログ番号 B1150167
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, this compound binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance;  tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.

科学的研究の応用

  • Treatment of Nonalcoholic Steatohepatitis (NASH):

    • TVB-2640 has been investigated for its efficacy in reducing liver fat and improving biomarkers in patients with NASH. In a study by Loomba et al. (2021), this compound demonstrated a significant reduction in liver fat and improvements in metabolic, inflammatory, and fibrotic markers in a dose-dependent manner after 12 weeks of treatment (Loomba et al., 2021).
  • Cancer Treatment, Particularly in Solid Tumors:

    • This compound has shown potential in the treatment of solid tumors, including non-small cell lung cancer (NSCLC) with KRAS mutations. A study demonstrated the inhibition of palmitate production and lipogenesis, as well as clinical activity in KRAS mutant NSCLC patients (O’Farrell et al., 2016).
    • Another study on breast cancer patients showed promising responses with this compound in combination with paclitaxel, especially in heavily pre-treated patients (Brenner et al., 2017).
  • Pharmacokinetics and Safety in Advanced Tumors:

    • A first-in-human study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound. The study found that this compound demonstrated potent FASN inhibition with a predictable and manageable safety profile, suggesting its potential for further investigation in patients with solid tumors (Falchook et al., 2021).
  • Reduction of Hepatic de Novo Lipogenesis:

    • This compound has been shown to reduce hepatic de novo lipogenesis (DNL) in males with metabolic abnormalities. This study indicated its potential application in conditions like NAFLD (Syed-Abdul et al., 2020).
  • Exploration of FASN Inhibition in Advanced Endocrine Therapy-Resistant Breast Cancer:

    • This compound, as a FASN inhibitor, has shown preclinical evidence as a promising therapeutic strategy for the treatment of endocrine-resistant breast cancer. This suggests its potential role in overcoming resistance to current endocrine therapies (Balinda, 2023).

特性

分子式

C23H29NO5S

外観

Solid powder

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。